molecular formula C8H15NO2 B3185468 cis-Methyl 5-methylpiperidine-3-carboxylate CAS No. 1155662-40-0

cis-Methyl 5-methylpiperidine-3-carboxylate

Cat. No.: B3185468
CAS No.: 1155662-40-0
M. Wt: 157.21
InChI Key: HJPYJRXRHXOATI-NKWVEPMBSA-N
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Description

Historical Context of Piperidine (B6355638) Ring Synthesis and Functionalization

The journey into the world of piperidines began with early investigations into natural products. The piperidine moiety was identified as a core component of many alkaloids, driving the development of synthetic methods to construct this six-membered nitrogen-containing heterocycle. Historically, the most prevalent and enduring method for piperidine ring synthesis has been the hydrogenation of pyridine (B92270) derivatives. This approach, often employing transition metal catalysts, allows for the direct conversion of a flat, aromatic system into a saturated, three-dimensional ring.

Over the decades, the functionalization of the pre-formed piperidine ring has become an equally important area of research. Chemists have developed a multitude of strategies to introduce substituents at various positions, thereby modulating the molecule's physical, chemical, and biological properties. These methods range from classical alkylations and acylations at the nitrogen atom to more complex C-H functionalization techniques that allow for the direct modification of the carbon skeleton. The ability to precisely control the regioselectivity and stereoselectivity of these functionalization reactions is a testament to the advancements in modern organic synthesis.

Significance of Piperidine-3-carboxylate Scaffolds in Organic and Medicinal Chemistry

Piperidine-3-carboxylate scaffolds, also known as nipecotate derivatives, hold a special place in the realm of chemical sciences. The presence of a carboxylic acid ester at the 3-position provides a versatile handle for further chemical transformations, making these compounds valuable building blocks in the synthesis of more complex molecules. nbinno.com In medicinal chemistry, the nipecotic acid framework is a well-established pharmacophore, recognized for its ability to interact with various biological targets.

Perhaps the most well-known biological activity associated with this scaffold is the inhibition of γ-aminobutyric acid (GABA) uptake. nih.gov Nipecotic acid itself is a potent inhibitor of GABA transporters, and this has spurred the development of numerous derivatives with therapeutic potential in neurological disorders such as epilepsy. nih.govnih.gov The piperidine ring provides a rigid framework that can be appropriately substituted to optimize binding affinity and selectivity for specific transporter subtypes. The ester functionality not only serves as a synthetic handle but can also be designed as a prodrug to improve pharmacokinetic properties. nih.gov

The significance of piperidine-3-carboxylates extends beyond neuroscience. These scaffolds are integral components in a wide range of pharmaceuticals targeting diverse disease areas. Their three-dimensional nature and the ability to introduce multiple stereocenters make them ideal for creating molecules with precise spatial arrangements of functional groups, a critical factor for effective drug-receptor interactions.

Below is a table summarizing the key roles of piperidine-3-carboxylate scaffolds:

Area of SignificanceDescriptionKey Applications
Organic Synthesis Versatile building blocks due to the reactive ester group.Elaboration into more complex heterocyclic systems and natural product synthesis.
Medicinal Chemistry Privileged scaffold with a wide range of biological activities.Development of GABA uptake inhibitors, enzyme inhibitors, and receptor modulators.
Drug Discovery Provides a three-dimensional framework for creating diverse chemical libraries.Exploration of structure-activity relationships to identify novel therapeutic agents.

Specific Research Focus: The Unique Stereochemical and Synthetic Challenges of cis-Methyl 5-methylpiperidine-3-carboxylate

The seemingly simple addition of a methyl group at the 5-position of the piperidine ring, in a cis relationship to the methyl carboxylate at the 3-position, introduces a host of fascinating stereochemical and synthetic challenges. The presence of two substituents on the piperidine ring necessitates precise control over their relative and absolute stereochemistry.

Stereochemical Challenges:

The primary stereochemical challenge lies in selectively forming the cis-diastereomer. The piperidine ring adopts a chair conformation to minimize steric strain. In the case of a 3,5-disubstituted piperidine, the substituents can be arranged in either a cis or a trans relationship. For the cis isomer, both substituents can theoretically occupy either axial or equatorial positions. However, the lowest energy conformation will be the one that minimizes unfavorable steric interactions. In the case of cis-3,5-dimethylpiperidine, the most stable conformation is predicted to have both methyl groups in equatorial positions to avoid 1,3-diaxial interactions. chegg.comchegg.com By analogy, for this compound, the diequatorial conformation is expected to be the most stable.

The conformational dynamics of the piperidine ring, including the potential for ring flipping, further complicate the stereochemical landscape. The presence of the nitrogen atom and its lone pair also influences the conformational equilibrium.

Synthetic Challenges:

The synthesis of specifically the cis-isomer of a 3,5-disubstituted piperidine requires a diastereoselective approach. One of the most common strategies to achieve this is through the catalytic hydrogenation of a corresponding 3,5-disubstituted pyridine precursor. The hydrogenation typically occurs from the less hindered face of the pyridine ring as it adsorbs onto the catalyst surface, leading to the formation of the cis-product. whiterose.ac.uk

However, achieving high diastereoselectivity can be challenging and is often dependent on the choice of catalyst, solvent, and reaction conditions. Furthermore, the synthesis of the requisite 3,5-disubstituted pyridine starting material can be non-trivial.

The table below outlines some of the key synthetic strategies for accessing disubstituted piperidines and the inherent challenges:

Synthetic StrategyDescriptionChallenges
Catalytic Hydrogenation of Pyridines Reduction of a disubstituted pyridine to the corresponding piperidine.Achieving high diastereoselectivity for the cis-isomer; synthesis of the pyridine precursor.
Diastereoselective Ring-Closing Reactions Cyclization of an acyclic precursor with stereocenters already in place.Synthesis of the complex acyclic precursor; controlling the stereochemical outcome of the cyclization.
Functionalization of a Pre-existing Piperidine Introduction of a second substituent onto a monosubstituted piperidine.Controlling the stereochemistry of the newly introduced substituent.
Separation of Diastereomers Chromatographic or crystallization-based separation of a cis/trans mixture.Can be difficult and may lead to low yields of the desired isomer.

The synthesis and stereochemical control of compounds like this compound are of significant interest as they contribute to the development of novel 3D fragments for fragment-based drug discovery, moving away from the predominantly flat aromatic compounds often found in screening libraries. whiterose.ac.ukrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (3R,5S)-5-methylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPYJRXRHXOATI-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CNC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Analysis of Cis Methyl 5 Methylpiperidine 3 Carboxylate

Inherent Stereogenicity of the Piperidine (B6355638) Ring System

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is not a planar structure. wikipedia.org To minimize angular and torsional strain, it predominantly adopts a non-planar chair conformation, analogous to cyclohexane. This puckered structure is inherently stereogenic because it creates two distinct types of substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).

When the piperidine ring is substituted, the spatial arrangement of these substituents gives rise to various forms of stereoisomerism. The interchange between two chair conformations, known as ring flipping or ring inversion, results in the conversion of axial substituents to equatorial ones, and vice versa. The relative stability of these conformers is a key aspect of the ring's stereochemistry, with bulky substituents generally favoring the more spacious equatorial position to avoid unfavorable steric interactions, particularly 1,3-diaxial interactions. escholarship.orgnih.gov

Diastereoisomeric Relationship: cis- vs. trans-Methyl 5-methylpiperidine-3-carboxylate

In methyl 5-methylpiperidine-3-carboxylate, the presence of two substituents at positions C3 and C5 creates two stereogenic centers. This leads to the existence of configurational isomers known as diastereomers, which have different spatial arrangements of atoms and are not mirror images of each other. The relative stereochemistry of these substituents is described using the cis/trans nomenclature.

cis-Isomer : In the cis configuration, the methyl group at C5 and the methyl carboxylate group at C3 are located on the same side of the piperidine ring's general plane.

trans-Isomer : In the trans configuration, the two substituents are on opposite sides of the ring's plane.

The cis and trans isomers are diastereomers with distinct physical and chemical properties. nih.gov They can be separated from each other using standard laboratory techniques like column chromatography. The synthesis of these isomers can be achieved through methods such as the hydrogenation of the corresponding disubstituted pyridine (B92270) precursors, where reaction conditions can influence the diastereomeric ratio of the products. rsc.org In some cases, one diastereomer can be converted into the other, more thermodynamically stable isomer through a process called epimerization. escholarship.orgnih.gov

The cis isomer of methyl 5-methylpiperidine-3-carboxylate must adopt a chair conformation where the two substituents are on the same side of the ring. This necessitates that one substituent occupies an axial position while the other is in an equatorial position (axial-equatorial arrangement). Through ring inversion, the molecule can flip into an alternative chair conformation where the positions are reversed (equatorial-axial).

The two possible chair conformations for the cis isomer are in equilibrium:

Conformer A : Methyl group (C5) is axial, and the methyl carboxylate group (C3) is equatorial.

Conformer B : Methyl group (C5) is equatorial, and the methyl carboxylate group (C3) is axial.

The preferred conformation is the one that minimizes steric strain. The energetic penalty for placing a substituent in an axial position is quantified by its "A-value." The substituent with the larger A-value will more strongly prefer the equatorial position. The methyl carboxylate group is sterically bulkier than the methyl group. Therefore, Conformer A, which places the larger methyl carboxylate group in the more stable equatorial position, is expected to be the major and more stable conformer at equilibrium. This arrangement minimizes the destabilizing 1,3-diaxial interactions that would occur if the larger group were axial.

SubstituentApproximate A-value (kcal/mol)Preferred Position
Methyl (-CH₃)1.7Equatorial
Methyl Carboxylate (-COOCH₃)~1.1 - 1.3Equatorial

Note: A-values can vary slightly depending on the specific molecular system. Based on these values, the energy difference between conformers may be small, but the conformation with the methyl group in the axial position and the ester in the equatorial position is generally favored.

Absolute Stereochemistry and Enantiomeric Forms

With two distinct chiral centers at the C3 and C5 positions, cis-Methyl 5-methylpiperidine-3-carboxylate is a chiral molecule. The cis configuration gives rise to a pair of non-superimposable mirror images, known as enantiomers. The absolute configuration at each stereocenter is designated using the Cahn-Ingold-Prelog (R/S) system.

The two enantiomers of the cis isomer are:

(3R, 5S)-Methyl 5-methylpiperidine-3-carboxylate

(3S, 5R)-Methyl 5-methylpiperidine-3-carboxylate

A standard synthesis of this compound typically produces a racemic mixture, which is an equal 1:1 mixture of both enantiomers. whiterose.ac.uk Such a mixture is optically inactive. Separating these enantiomers requires a process known as chiral resolution.

Analytical Methodologies for Stereochemical Assignment

Determining the precise stereochemistry of molecules like this compound requires specialized analytical techniques. These methods can distinguish between diastereomers and, in some cases, enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR, is one of the most powerful tools for determining the relative stereochemistry (cis vs. trans) and the preferred conformation of cyclic compounds. wikipedia.org The key parameters are the coupling constants (J-values) between adjacent protons on the piperidine ring.

Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them. In a chair conformation, a large coupling constant (typically 10-13 Hz) is observed for protons in a trans-diaxial relationship (180° dihedral angle). Smaller coupling constants (typically 2-5 Hz) are indicative of axial-equatorial or equatorial-equatorial relationships.

Stereochemical Assignment: By analyzing the coupling patterns of the protons at C3 and C5, and their neighbors, chemists can deduce their relative orientations. For the major conformer of the cis isomer, one would expect to see coupling constants consistent with one proton being axial and the other equatorial. The relative stereochemistry of various methyl-substituted piperidine carboxylates has been confirmed using this analysis of J values from ¹H NMR spectra. whiterose.ac.ukrsc.org

Chiral High-Performance Liquid Chromatography (HPLC): While NMR is excellent for relative stereochemistry, it generally cannot distinguish between enantiomers. Chiral HPLC is the standard method for separating and quantifying the enantiomers in a racemic mixture. oup.com This technique employs a stationary phase that is itself chiral. The two enantiomers of the analyte interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different stabilities. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation and allowing for the determination of enantiomeric excess (ee) or enantiomeric ratio (er). nih.govrsc.org

TechniqueInformation ProvidedApplication to Compound
¹H NMR Spectroscopy Relative stereochemistry (cis/trans), ring conformation (axial/equatorial positions of substituents).Confirms the cis configuration by analyzing proton-proton coupling constants (J-values). whiterose.ac.uk
Chiral HPLC Separation and quantification of enantiomers.Resolves the (3R, 5S) and (3S, 5R) enantiomers from a racemic mixture. oup.com

X-ray Crystallography of Derivatives for Definitive Stereochemical Proof

While NMR spectroscopy is a powerful tool for stereochemical assignment in solution, X-ray crystallography provides unambiguous and definitive proof of the three-dimensional structure of a molecule in the solid state. nih.gov It is considered the gold standard for determining the absolute and relative configuration of chiral centers.

Directly obtaining single crystals of this compound suitable for X-ray diffraction can be challenging. Therefore, chemists often prepare crystalline derivatives of the target molecule. By converting the piperidine's secondary amine into a derivative like a tosylamide (N-tosyl) or a benzamide (B126) (N-benzoyl), the intermolecular interactions can be altered, often promoting the formation of high-quality crystals.

This exact strategy has been successfully employed in the study of related substituted piperidines. For example, the relative stereochemistry of a closely related compound, cis-methyl 4-methylpiperidine-3-carboxylate (cis-5h in the study), was unequivocally confirmed by performing single-crystal X-ray diffraction on its N-tosyl derivative. nih.govrsc.orgrsc.org The resulting crystallographic data provides precise bond lengths, bond angles, and torsional angles, offering an exact 3D model of the molecule and leaving no doubt about the cis relationship between the substituents on the piperidine ring.

Stereochemical Purity and Determination Techniques

Stereochemical purity is a critical parameter, referring to the proportion of a specific stereoisomer in a sample. For this compound, this involves assessing its purity relative to its trans diastereomer. Synthetic procedures aimed at producing the cis isomer often result in a mixture of both diastereomers.

The diastereomeric ratio (dr) is a common measure of stereochemical purity in this context and is frequently determined directly from the ¹H NMR spectrum of the crude reaction product. nih.govrsc.org By integrating the signals corresponding to unique protons in the cis and trans isomers, a quantitative ratio can be established. For example, the hydrogenation of 3,5-substituted pyridine precursors can lead to different diastereomeric ratios depending on the catalyst used.

CatalystDiastereomeric Ratio (trans:cis)Reference
10% Pd/C70:30 nih.govrsc.org
10% PtO₂60:40 nih.govrsc.org

These results demonstrate that the choice of catalyst can significantly influence the stereochemical outcome of the reaction. In these specific instances, the hydrogenation of the 3,5-substituted pyridine unexpectedly favored the formation of the trans-isomer. nih.govrsc.org However, in the broader synthesis of substituted pipecolinates, the cis isomers are typically the major products, often formed in high diastereomeric ratios, such as >95:5 dr. nih.gov

Beyond NMR, chiral high-performance liquid chromatography (HPLC) is another powerful technique for determining stereochemical purity. By using a chiral stationary phase, enantiomers and diastereomers can be separated, allowing for their accurate quantification.

Synthetic Methodologies for Cis Methyl 5 Methylpiperidine 3 Carboxylate and Its Precursors

Overview of Piperidine-3-carboxylate Synthesis Strategies

The synthesis of the piperidine-3-carboxylate scaffold, a key structural motif in many biologically active molecules, is approached through several primary strategies. nbinno.com The most direct and common method involves the reduction of corresponding pyridine (B92270) precursors, such as substituted methyl nicotinates. rsc.org This approach is valued for its atom economy and the ready availability of pyridine starting materials.

Alternative strategies include various intramolecular cyclization reactions. nih.gov Methods like the Dieckmann condensation of acyclic amino diesters can be employed to construct the six-membered ring, creating the β-keto ester intermediate which can then be further processed. dtic.mil Other cyclization techniques, such as aza-Prins cyclizations, radical cyclizations, and aza-Diels-Alder reactions, also provide routes to polysubstituted piperidines, though they can be more complex and may require multi-step sequences. researchgate.netorganic-chemistry.org Functionalization of pre-existing piperidine (B6355638) rings or their precursors, such as piperidones, represents another viable, albeit often less direct, synthetic avenue. dtic.mil

Non-Stereoselective Synthetic Routes Leading to cis/trans Mixtures

Non-stereoselective methods are often employed for their operational simplicity, though they necessitate subsequent separation of the resulting diastereomeric mixtures. The hydrogenation of the aromatic precursor, methyl 5-methylnicotinate, is the most prominent example, as the reaction creates two new stereocenters at positions C3 and C5, leading to both cis and trans isomers.

Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of methyl 5-methylnicotinate is a widely utilized method for the synthesis of methyl 5-methylpiperidine-3-carboxylate. This process involves the reduction of the pyridine ring using hydrogen gas in the presence of a metal catalyst, which breaks the aromaticity and saturates the ring. This transformation typically yields a mixture of the cis and trans diastereomers, with the ratio being highly dependent on the chosen catalyst and reaction conditions. rsc.org The hydrogenation generally proceeds with a degree of diastereoselectivity, often favoring the formation of the cis isomer, where both substituents are delivered to the same face of the ring as it adsorbs onto the catalyst surface. rsc.orgrsc.org

The choice of catalyst is a critical factor in determining the diastereomeric ratio of the product. Platinum-based catalysts, such as platinum(IV) oxide (PtO₂), are known to exhibit a high preference for the formation of cis products in the hydrogenation of substituted pyridines. rsc.org For instance, the hydrogenation of various methyl-substituted pyridine-2-carboxylates using PtO₂ in acetic acid consistently yields the corresponding cis-piperidines as the major product. rsc.org Other catalysts, such as Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C), can also be used, but may result in different cis:trans ratios. Ruthenium-based catalysts have also been reported to provide high cis selectivity under mild conditions. rsc.org Electrocatalytic hydrogenation using carbon-supported Rhodium has also been shown to diastereoselectively produce the cis isomer from lutidine. acs.org

Table 1: Influence of Catalyst on Diastereoselectivity in the Hydrogenation of Substituted Pyridines (Analogous Systems)
Pyridine PrecursorCatalystProductDiastereomeric Ratio (cis:trans)Reference
Methyl 4-methylnicotinatePtO₂ (10 mol%)Methyl 4-methylpiperidine-3-carboxylate>95:5 rsc.org
Methyl 6-methylnicotinatePtO₂ (10 mol%)Methyl 6-methylpiperidine-3-carboxylate85:15 rsc.org
Methyl 5-methylpicolinatePtO₂ (10 mol%)Methyl 5-methylpiperidine-2-carboxylate75:25 rsc.org
LutidineRh/C (Electrocatalytic)cis-LupetidineDiastereoselective acs.org

Reaction conditions, including the choice of solvent, hydrogen pressure, and temperature, significantly impact the product distribution. Acidic solvents like acetic acid are commonly used for the hydrogenation of pyridines, as protonation of the nitrogen atom facilitates the reduction of the aromatic ring. rsc.org Most hydrogenations of this type can be carried out under relatively mild conditions, often using a balloon of hydrogen (approximately 1 atmosphere of pressure) at room temperature. rsc.org Increasing the hydrogen pressure or temperature can sometimes alter the diastereoselectivity, potentially favoring the thermodynamically more stable trans isomer, although the kinetic cis product often remains dominant under standard heterogeneous catalytic conditions.

Conventional Cyclization and Functionalization Approaches

While less direct for this specific target, conventional cyclization methods can produce the 5-methylpiperidine-3-carboxylate skeleton, typically as a mixture of isomers. One such approach involves the Michael addition of an amine to an appropriate α,β-unsaturated ester followed by an intramolecular cyclization. For example, a multi-step synthesis starting from 3-methoxybenzaldehyde (B106831) has been used to generate a related 4-aryl-piperidine-3-carboxylate. google.com This route involved the formation of an acyclic amide ester, which was then selectively reduced and reductively methylated to form the piperidine ring. google.com Such methods generally lack stereocontrol at multiple steps, leading to complex mixtures of diastereomers that require careful purification.

Stereoselective Synthesis of cis-Methyl 5-methylpiperidine-3-carboxylate

Achieving a stereoselective synthesis of the cis isomer exclusively is a more complex challenge that typically involves one of two main strategies: diastereoselective hydrogenation or asymmetric catalysis.

A highly diastereoselective synthesis can be achieved by optimizing the catalytic hydrogenation conditions to overwhelmingly favor the cis product. As noted, the use of catalysts like PtO₂ or specific ruthenium nanoparticles can provide very high cis selectivity (>95:5), minimizing the formation of the trans isomer to the point where the product can be isolated in high diastereomeric purity after a simple purification. rsc.orgrsc.org

A second strategy involves the separation of the cis/trans mixture obtained from a non-selective synthesis, followed by the conversion of the unwanted isomer into the desired one. For instance, the less thermodynamically stable cis isomer can sometimes be epimerized to the more stable trans isomer under basic conditions. rsc.org Conversely, while less common, specific conditions could potentially be developed to favor the epimerization of the trans to the cis isomer.

True asymmetric synthesis, which would yield a single enantiomer of the cis isomer, represents the forefront of synthetic methodology. This can be accomplished through the asymmetric hydrogenation of the methyl 5-methylnicotinate precursor. unimi.it This involves activating the pyridine ring by N-alkylation to form a pyridinium (B92312) salt, which is then hydrogenated using a chiral transition metal catalyst, such as a Rhodium or Iridium complex bearing a chiral phosphine (B1218219) ligand (e.g., JosiPhos). unimi.itrsc.org While this approach has been successfully applied to various substituted pyridines, its application to achieve high enantioselectivity for this specific 3,5-disubstituted pattern requires careful selection of the chiral catalyst and optimization of reaction conditions. unimi.it

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials, transferring their inherent chirality to the target molecule. This approach is a cornerstone of asymmetric synthesis for creating complex structures with defined stereochemistry.

Utilization of Naturally Occurring Chiral Starting Materials (e.g., L-Malic Acid Derivatives in Analogous Syntheses)

The use of naturally occurring chiral molecules is a powerful strategy for establishing stereocenters in a target structure. While direct synthesis of this compound from a specific chiral pool starting material is not extensively documented in readily available literature, the principles can be illustrated through analogous syntheses of other nitrogen-containing heterocycles.

For instance, L-malic acid has been effectively employed as both a chiral auxiliary and a building block in the asymmetric synthesis of the alkaloid (S)-(–)-crispine A, which features a pyrrolo[2,1-a]isoquinoline (B1256269) core. x-mol.net In this synthesis, the condensation of homoveratrylamine with L-malic acid forms a chiral imide. x-mol.net Subsequent reduction and cyclization via an N-acyliminium ion intermediate successfully transfers the chirality from the malic acid precursor to the final heterocyclic product. x-mol.net This methodology demonstrates how a simple, naturally occurring acid can direct the stereochemical outcome of a complex multi-step synthesis, a strategy that is conceptually applicable to the synthesis of chiral substituted piperidines.

Stereocontrol via Intramolecular Cyclization or Rearrangement

Controlling stereochemistry through intramolecular cyclization is a highly effective strategy where the stereochemical configuration of the final ring is dictated by the geometry of the acyclic precursor. Various methods have been developed that leverage this principle for piperidine synthesis.

One such method is the amine-directed intramolecular hydroboration. Treatment of unsaturated amine borane (B79455) complexes with an activating agent like iodine can induce an internal hydroboration reaction. nih.gov This process proceeds through a fused bicyclic transition state, and its stereochemical outcome can be controlled, providing a route to specific diastereomers of substituted piperidines. nih.gov

Other powerful intramolecular cyclization strategies include:

Reductive Hydroamination/Cyclization: An acid-mediated cascade involving alkynes can generate an iminium ion, which upon subsequent reduction leads to the formation of the piperidine ring. nih.gov

Gold-Catalyzed Cyclization: A one-pot synthesis of piperidin-4-ols has been developed involving a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, which shows excellent diastereoselectivity in the ring-forming step. nih.gov

Bromoetherification Cascade: Lactam-tethered alkenols can undergo a regioselective 6-endo-trig bromoetherification followed by elimination, providing stereocontrolled access to piperidine-fused 3-methylenetetrahydropyrans. nih.govrsc.org

These examples highlight how intramolecular reactions can be finely tuned to achieve high levels of stereocontrol in the construction of the piperidine scaffold.

Asymmetric Catalysis for Piperidine Ring Formation

Asymmetric catalysis offers a highly efficient and atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This has become a dominant strategy for the synthesis of chiral piperidines.

Enantioselective Hydrogenation of Pyridine or Tetrahydropyridine Systems

The catalytic hydrogenation of pyridine precursors is one of the most direct methods for synthesizing piperidines. Achieving stereocontrol in this process is crucial. The hydrogenation of appropriately substituted pyridines, such as derivatives of 5-methylpyridine-3-carboxylic acid, can lead to the desired piperidine core. sigmaaldrich.com

Research has shown that the hydrogenation of disubstituted pyridines often proceeds with high cis-diastereoselectivity. rsc.org For example, using platinum(IV) oxide (PtO₂) as a catalyst under a hydrogen atmosphere can effectively reduce various methyl-substituted pyridines to their corresponding cis-piperidines in moderate to excellent yields. rsc.org Similarly, rhodium-based catalysts have been used for the dearomatization and hydrogenation of fluoropyridines to access all-cis-(multi)fluorinated piperidines. mdpi.com

For enantioselective control, two main strategies are employed:

Chiral Catalysts: Iridium(I) catalysts bearing chiral P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.com

Chiral Modifiers: Achiral metal catalysts, typically palladium, can be modified with chiral molecules, such as cinchona alkaloids (e.g., cinchonidine), to induce enantioselectivity in the hydrogenation of substrates like α,β-unsaturated carboxylic acids. researchgate.net This principle can be extended to the hydrogenation of unsaturated heterocyclic precursors.

The table below summarizes key findings in the catalytic hydrogenation of pyridine systems.

Catalyst SystemSubstrate TypeKey FeatureStereochemical Outcome
PtO₂ / H₂Disubstituted PyridinesSimple and practical conditionsHigh cis-diastereoselectivity rsc.org
Rhodium(I) complex / Pinacol boraneFluoropyridinesDearomatization/hydrogenation processHighly diastereoselective for cis-products mdpi.com
Iridium(I) / Chiral P,N-ligandPyridinium SaltsAsymmetric hydrogenationHigh enantioselectivity mdpi.com
Pd/C / Cinchonidineα,β-Unsaturated Acids (Analogous)Chiral modifier induces enantioselectivityHigh enantioselectivity researchgate.net
Organocatalytic and Metal-Catalyzed Asymmetric Reactions

Beyond hydrogenation, a wide array of other asymmetric catalytic reactions have been developed for constructing the piperidine ring with high stereocontrol.

Organocatalysis , which uses small, chiral organic molecules as catalysts, has emerged as a powerful tool. For instance, an enantiodivergent synthesis of cis-2,6-disubstituted piperidin-4-ones has been achieved through an organocatalyzed intramolecular Mannich condensation with aldehydes. acs.org This approach allows for the synthesis of both enantiomers of the target molecule from the same precursors simply by changing the order of reagent addition. acs.org

Metal-catalyzed reactions offer diverse and powerful methods for piperidine synthesis. Key examples include:

Copper-Catalyzed Aminoboration: A regiospecific and enantioselective cyclizative aminoboration of hydroxylamine (B1172632) esters using a copper catalyst with a chiral bisphosphine ligand provides a direct route to 2,3-cis-disubstituted piperidines with excellent enantioselectivities. nih.gov

Rhodium-Catalyzed Reductive Heck Reaction: An asymmetric reductive Heck reaction catalyzed by a rhodium complex can couple dihydropyridines with arylboronic acids. This three-step sequence—partial reduction of pyridine, Rh-catalyzed carbometalation, and final reduction—furnishes enantioenriched 3-substituted piperidines. snnu.edu.cnacs.org

Biocatalysis: Enzymes represent a sophisticated class of chiral catalysts. Transaminases can be used to trigger cyclizations of ω-chloroketones to form chiral 2-substituted piperidines with excellent enantiomeric excess (>95%). acs.org Furthermore, chemo-enzymatic strategies using ene-reductases (EneIREDs) can achieve the asymmetric dearomatization of activated pyridines, leading to enantioenriched piperidine products through a dynamic kinetic resolution. nih.gov

Diastereoselective Multi-component Reactions (MCRs) for Piperidine Ring Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. hse.ru These reactions are prized for their simplicity, reduction in solvent waste, and ability to rapidly build molecular complexity.

Several MCRs have been developed for the diastereoselective synthesis of highly substituted piperidines. A common strategy involves a domino sequence of reactions, such as a Michael-Mannich-cyclization cascade. researchgate.netresearchgate.net In a typical example, a four-component reaction between a Michael acceptor (e.g., a dicyano-substituted olefin), an aromatic aldehyde, a pyridinium ylide, and ammonium (B1175870) acetate (B1210297) as the nitrogen source can yield complex piperidin-2-ones. hse.ruresearchgate.netdntb.gov.ua These reactions are often highly stereoselective, producing a single diastereomer with multiple stereogenic centers. hse.ruresearchgate.net While these examples typically yield piperidin-2-ones, the underlying principles of stereoselective C-C and C-N bond formation in a single pot are directly relevant to the construction of other substituted piperidine frameworks like the target carboxylate.

The key advantages of this approach are:

Operational Simplicity: Multiple bonds are formed in a single step from readily available starting materials. researchgate.net

High Stereoselectivity: The reaction cascade can generate multiple stereocenters with high diastereoselectivity. hse.ru

Efficiency: MCRs reduce the number of synthetic and purification steps compared to traditional multi-step syntheses. hse.ru

Derivatization of Chiral Precursors (e.g.,cis-3-amino-5-methylpiperidine derivatives)

An alternative and highly effective strategy for synthesizing enantiomerically pure this compound is to start with a chiral precursor that already contains the desired stereochemistry. Derivatives of cis-3-amino-5-methylpiperidine are ideal starting materials for this purpose. axios-research.com This approach separates the challenge of ring construction from the introduction of the carboxylate functionality.

With the chiral piperidine core secured, the next step is the introduction of a carboxyl group at the C-3 position. This can be a challenging transformation, often requiring regioselective methods. One powerful technique is directed metalation-trapping. For N-Boc protected piperidines, for example, it is possible to achieve deprotonation (lithiation) at a specific carbon atom by using a strong base like s-butyllithium in the presence of a ligand such as TMEDA (tetramethylethylenediamine). rsc.org The position of lithiation is directed by the N-Boc group and influenced by other substituents on the ring. The resulting organolithium intermediate can then be "trapped" by an electrophile like carbon dioxide (CO2), which introduces the desired carboxylic acid moiety. Subsequent methylation yields the target ester. rsc.org The stereochemical integrity is typically retained throughout this process.

Once the piperidine-3-carboxylic acid is formed, the final step is its conversion to the methyl ester. This is a standard transformation in organic synthesis.

Direct Esterification: The carboxylic acid can be reacted directly with methanol (B129727) under acidic conditions (e.g., using sulfuric acid or hydrogen chloride as a catalyst). This is a classic Fischer esterification.

Via an Activated Intermediate: For milder conditions, the carboxylic acid can first be converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or activated with coupling agents (like EDC⋅HCl), followed by the addition of methanol. mdpi.com This method is often preferred for complex molecules that may be sensitive to strong acids.

Transesterification: In some synthetic routes, an ester other than the methyl ester might be formed first. Transesterification can be performed by reacting the existing ester with a large excess of methanol, typically with an acid or base catalyst, to exchange the ester group for a methyl group.

Post-Synthetic Functionalization and Derivatization

After the synthesis of this compound, its structure can be further modified to create a diverse range of derivatives. The two primary sites for functionalization are the piperidine nitrogen and the ester group.

Modifications of the Piperidine Nitrogen (N-Alkylation, N-Protection/Deprotection)

The secondary amine of the piperidine ring is a nucleophilic site that can readily undergo various transformations.

N-Alkylation: The nitrogen can be alkylated to introduce a wide variety of substituents. This is typically achieved by reacting the piperidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (like potassium carbonate or triethylamine) to neutralize the acid formed during the reaction. researchgate.net Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another common method for N-alkylation. nih.gov

N-Protection/Deprotection: The nitrogen is often protected during multi-step syntheses to prevent unwanted side reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O). The Boc group is stable under many reaction conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA). rsc.org Other protecting groups, like the carbobenzyloxy (Cbz) group, can also be employed.

Table 2: Selected N-Alkylation and N-Protection Reactions for Piperidines

SubstrateReagent(s)Base/ConditionsProductPurposeReference
PiperidineAlkyl halide (e.g., MeI, EtBr)K2CO3 in DMF or MeCNN-AlkylpiperidineN-Alkylation researchgate.net
Secondary PiperidineFormalin, NaBH(OAc)3Reductive amination conditionsN-MethylpiperidineN-Methylation nih.gov
PiperidineDi-tert-butyl dicarbonate (Boc2O)Mild base (e.g., Et3N) in DCMN-Boc-piperidineN-Protection rsc.org
N-Boc-piperidineTrifluoroacetic acid (TFA)DCMPiperidine⋅TFA saltN-Deprotection rsc.org

Transformations of the Ester Group (e.g., Hydrolysis, Amidation)

The methyl ester at the C-3 position is a versatile functional group that can be converted into other moieties.

Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. Saponification, using a base like sodium hydroxide (B78521) in a water/methanol mixture, is a common and effective method. google.com This allows for the subsequent formation of salts or other carboxylate derivatives.

Amidation: The ester can be converted into an amide by reaction with an amine. This reaction can sometimes be achieved by direct heating of the ester with the amine, but it is often facilitated by first converting the ester to the carboxylic acid (via hydrolysis) and then using standard peptide coupling reagents (such as HATU or HOBt/EDC) to form the amide bond. Alternatively, direct aminolysis can be performed with certain amines, sometimes at elevated temperatures.

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). nih.gov This introduces a hydroxymethyl group at the C-3 position, providing another point for further derivatization.

Reactivity of the Methyl Substituent

Extensive literature searches did not yield specific data or research findings on the reactivity of the methyl substituent in this compound. While the synthesis and functionalization of the piperidine ring at various positions are documented, chemical transformations directly involving the 5-methyl group of this specific compound are not described in the available scientific literature. General principles of organic chemistry suggest that this methyl group would exhibit reactivity typical of an unactivated alkyl substituent on a saturated heterocyclic ring. However, without specific studies, any discussion of its reactivity would be speculative.

Reactivity and Chemical Transformations

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring, being a secondary amine, exhibits characteristic nucleophilic and basic properties. This allows it to readily participate in a variety of bond-forming reactions at the nitrogen center.

Nucleophilic Properties and Alkylation Reactions

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of attacking a range of electrophilic carbon atoms. This nucleophilicity is the basis for N-alkylation reactions, which are fundamental transformations for this class of compounds. Alkylation can be achieved using various alkylating agents, such as alkyl halides (iodides, bromides) or sulfates.

The reaction typically proceeds by the nucleophilic attack of the piperidine nitrogen on the alkyl halide, forming a new carbon-nitrogen bond. This initial reaction results in the formation of a quaternary ammonium (B1175870) salt. If mono-alkylation is desired, a base is often employed to neutralize the hydrogen halide byproduct, thus regenerating the neutral, nucleophilic amine for further reaction. Common bases for this purpose include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). researchgate.net Alternatively, reductive amination provides another route to N-alkylation. For instance, the reductive methylation of a similar piperidine-3-carboxylate has been achieved using formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. google.com

Table 1: Representative Conditions for N-Alkylation of Piperidine Derivatives

Alkylating Agent Reagent/Catalyst Solvent Temperature Product Type
Alkyl Iodide/Bromide K₂CO₃ DMF Room Temp. N-Alkyl Piperidine
Formaldehyde (CH₂O) H₂/Pd-C or NaBH₄ Ethanol (B145695) Room Temp. N-Methyl Piperidine
Benzyl (B1604629) Bromide Et₃N Acetonitrile Reflux N-Benzyl Piperidine

Amide and Carbamate (B1207046) Formation

The nucleophilic nitrogen can also react with acylating agents to form amides (N-acylation) or with chloroformates and related reagents to yield carbamates. These transformations are crucial for installing protecting groups or for building more complex molecular architectures.

Amide Formation: N-acylation is typically accomplished by reacting the piperidine with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), to scavenge the acidic byproduct (e.g., HCl). Alternatively, direct coupling with a carboxylic acid can be mediated by standard peptide coupling reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in combination with an additive like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Carbamate Formation: The formation of a carbamate is a common strategy for protecting the piperidine nitrogen. A widely used protecting group is the tert-butoxycarbonyl (Boc) group. The reaction involves treating the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent, often in the presence of a mild base. nih.gov This reaction effectively reduces the nucleophilicity and basicity of the nitrogen, allowing for selective reactions at other parts of the molecule, such as the ester functionality. fuaij.com

Reactions Involving the Ester Functionality

The methyl ester group at the C3 position of the piperidine ring is susceptible to a variety of nucleophilic acyl substitution reactions and reductions. The reactivity of the ester can be modulated by the presence of a substituent on the piperidine nitrogen; N-protected derivatives often exhibit cleaner reactions at the ester site.

Saponification and Transesterification

Saponification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, a process known as saponification. libretexts.org This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol to ensure solubility. operachem.comchemguide.co.uk The reaction is irreversible because the carboxylic acid formed is immediately deprotonated by the excess base to form a carboxylate salt. libretexts.orgoperachem.com A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate and isolate the free carboxylic acid. operachem.com A patent describes a similar hydrolysis of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate using NaOH in a methanol/water mixture. google.com

Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. For instance, cis-Methyl 5-methylpiperidine-3-carboxylate can be converted to the corresponding ethyl or benzyl ester by heating it in an excess of ethanol or benzyl alcohol, respectively, with a catalyst. organic-chemistry.org Catalysts for this transformation can include strong acids, or more mildly, Lewis acids like scandium(III) triflate (Sc(OTf)₃) or specialized zinc-cluster catalysts, which can promote the reaction under neutral conditions. organic-chemistry.org

Reduction to Alcohols or Conversion to Ketones

Reduction to Alcohols: The ester group can be reduced to a primary alcohol, yielding (cis-5-methylpiperidin-3-yl)methanol. This transformation requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). organic-chemistry.org Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters but can be used if activated, for example, in combination with additives or at higher temperatures. researchgate.net The N-Boc protected version of the piperidine is often used for this reaction to prevent side reactions involving the acidic N-H proton with the hydride reagent.

Conversion to Ketones: The reaction of the methyl ester with organometallic reagents like Grignard reagents (R-MgX) typically leads to the formation of a tertiary alcohol. masterorganicchemistry.compurdue.edu This occurs because the initial product of nucleophilic addition, a ketone, is more reactive than the starting ester and reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.com To stop the reaction at the ketone stage, the methyl ester must first be converted into a less reactive derivative, such as a Weinreb amide (N-methoxy-N-methylamide). The Weinreb amide reacts with one equivalent of a Grignard or organolithium reagent to form a stable chelated intermediate, which collapses to the desired ketone only upon acidic workup, preventing over-addition.

Stereochemical Lability and Isomerization Pathways

The stereochemistry of the 3,5-disubstituted piperidine ring is not always fixed. The proton on the carbon atom alpha to the ester carbonyl (the C3 proton) is acidic and can be removed by a base. This property leads to potential isomerization, allowing for the interconversion of diastereomers.

The cis-isomer can be converted to the trans-isomer through a process called epimerization. rsc.org This is typically achieved by treating the compound with a base, such as potassium tert-butoxide, in a solvent like THF. rsc.org The base removes the C3 proton to form a planar enolate intermediate. Subsequent protonation of this enolate can occur from either face of the ring. This process is thermodynamically controlled, meaning the reaction equilibrium will favor the most stable diastereomer. rsc.org

For a 3,5-disubstituted piperidine, the most stable conformation is generally a chair form where the two substituents occupy equatorial positions to minimize steric strain. If the cis-isomer is forced to adopt a conformation with one axial and one equatorial substituent, while the trans-isomer can adopt a di-equatorial conformation, then the trans-isomer will be the thermodynamically favored product of epimerization. rsc.org This base-mediated epimerization via enolate formation is a powerful strategy for accessing the more stable diastereomer from a more easily synthesized precursor. rsc.org More recently, photocatalytic methods using hydrogen atom transfer (HAT) have also been developed for the epimerization of substituted piperidines, providing a milder alternative to strong bases. nih.gov

Mechanisms of cis-trans Isomerization

The conversion between cis and trans diastereomers of methyl 5-methylpiperidine-3-carboxylate and related derivatives is a critical transformation, enabling access to the thermodynamically more stable isomer. The primary mechanism for this isomerization is a base-mediated epimerization process that proceeds through the formation of an enolate intermediate. nih.gov

The process is initiated by a base, which abstracts the acidic proton at the carbon alpha to the carboxylate group (C-3). This deprotonation results in the formation of a planar enolate. The subsequent reprotonation of this intermediate can occur from either face of the planar system. This non-stereospecific protonation leads to a mixture of both cis and trans isomers. nih.gov

Mechanism Steps:

Deprotonation: A base removes the proton from the carbon at the C-3 position.

Enolate Formation: A planar enolate intermediate is formed.

Reprotonation: The enolate is protonated, which can result in either the original cis or the inverted trans configuration.

Equilibration: The reaction reaches a thermodynamic equilibrium that favors the most stable diastereomer.

Conditions Affecting Stereochemical Stability

The stereochemical stability of this compound is not absolute and can be influenced by several external factors, leading to its conversion to the trans isomer. The key conditions that affect this stability are the presence of acidic or basic media and thermal conditions, which facilitate the equilibrium between diastereomers.

Acidic/Basic Media: Basic conditions are the most common drivers for the epimerization of substituted piperidines like methyl 5-methylpiperidine-3-carboxylate. The presence of a base facilitates the formation of the enolate intermediate necessary for isomerization, as described in the section above. nih.gov This process is often carried out under thermodynamic control to deliberately convert the kinetically favored cis product, typically obtained from the hydrogenation of a pyridine precursor, into the more stable trans isomer. nih.govwhiterose.ac.uk

The choice of the nitrogen protecting group plays a crucial role in the outcome of base-mediated epimerization. Different protecting groups alter the conformational preferences of the piperidine ring, thus influencing the thermodynamic stability of the diastereomers. whiterose.ac.uk For example, N-Boc and N-benzyl groups can lead to different lowest energy conformations, which in turn affects the final ratio of cis to trans isomers upon equilibration. nih.govwhiterose.ac.uk

Interactive Table: Effect of N-Protecting Group on Epimerization

Starting IsomerN-Protecting GroupConditionsMajor ProductDiastereomeric Ratio (dr)
cis-5bN-BocBase-mediatedtrans-5bNot Specified
cis-5aN-BenzylBase-mediatedtrans-5aNot Specified

Data sourced from RSC Medicinal Chemistry. nih.gov

Thermal Conditions: While basic media are essential for the mechanism, thermal conditions play a role in overcoming the activation energy for both the forward and reverse reactions, allowing the system to reach thermodynamic equilibrium. wikipedia.org Higher temperatures can accelerate the rate of isomerization, ensuring that the equilibrium favoring the more stable product is reached within a practical timeframe. uc.edu In some cases, prolonged reaction times at elevated temperatures are used to ensure the complete conversion to the thermodynamic product. uc.edu Conversely, reactions conducted at low temperatures with short reaction times tend to favor the kinetically controlled product. youtube.comuc.edu

Ring-Opening and Ring-Expansion/Contraction Reactions

While isomerization represents a change in the stereochemistry of substituents on the piperidine ring, other reactions can alter the ring structure itself. These include ring-opening, ring-expansion, and ring-contraction reactions.

Ring-Opening Reactions: For N-substituted piperidines, particularly those with an N-Boc group, ring-opening can occur under specific conditions. For instance, lithiation of certain N-Boc heterocycles can lead to ring-opening. whiterose.ac.uk Photochemical methods have also been developed for the oxidative cleavage of the piperidine ring, often resulting in the formation of acyclic aminoaldehydes. researchgate.net

Ring-Expansion/Contraction Reactions: Ring expansion and contraction reactions offer pathways to synthesize different heterocyclic systems from piperidine precursors.

Ring Expansion: Palladium-catalyzed rearrangements of 2-alkenyl piperidines have been shown to produce larger azocane (B75157) (eight-membered ring) counterparts through a two-carbon ring expansion. rsc.orgchemrxiv.org Another study demonstrated an unusual expansion of a β-acyl-substituted piperidine ring into a hexahydroazocine ring upon reaction with acetylenecarboxylic acid esters. consensus.app

Ring Contraction: Photomediated reactions, such as the Norrish type II reaction, have been successfully applied to α-acylated cyclic piperidines to induce ring contraction, yielding substituted cyclopentane (B165970) scaffolds. nih.gov This method has proven effective for remodeling complex pharmaceutical derivatives under mild conditions. nih.gov

Currently, specific examples of ring-opening, expansion, or contraction reactions involving this compound are not extensively detailed in the reviewed scientific literature. However, the reactivity of the broader class of functionalized piperidines suggests that this compound could potentially undergo similar transformations.

Computational Chemistry and Theoretical Studies

Molecular Conformation and Conformational Analysis

The piperidine (B6355638) ring, a saturated heterocycle, is conformationally flexible and typically adopts a chair-like geometry to minimize steric and torsional strain. The presence of substituents on the ring significantly influences the equilibrium between different conformations.

Energy Profiles and Stable Conformations of cis-Methyl 5-methylpiperidine-3-carboxylate

The conformational preference of this compound is primarily dictated by the orientation of the methyl and methyl carboxylate groups on the piperidine ring. The most stable conformations are those that minimize unfavorable steric interactions, particularly 1,3-diaxial interactions. For the cis isomer, the substituents are on the same side of the ring.

Computational studies on substituted piperidines indicate that the chair conformation is generally the most stable. In the case of this compound, two principal chair conformations are possible, which can interconvert via a process known as ring inversion. In one chair form, the C3-methoxycarbonyl group is in an axial position and the C5-methyl group is in an equatorial position. In the other chair form, the C3-methoxycarbonyl group is equatorial and the C5-methyl group is axial.

Generally, bulky substituents prefer to occupy the more spacious equatorial positions to avoid steric hindrance with other axial substituents. The relative energies of these conformers can be calculated using computational methods to determine the most stable arrangement. Twist-boat conformations are also possible but are typically higher in energy and act as transition states or intermediates in the ring inversion process. For some substituted N-acylpiperidines, twist-boat conformations can become more accessible. nih.gov

Table 1: Postulated Stable Chair Conformations of this compound and the Predicted Relative Stability.
ConformerC3-substituent (COOCH₃) OrientationC5-substituent (CH₃) OrientationPredicted Relative Stability
Chair 1AxialEquatorialLess Stable
Chair 2EquatorialAxialMore Stable

Influence of Substituents on Ring Puckering and Orientation

The puckering of the piperidine ring in this compound is influenced by the electronic and steric nature of the methyl and methyl carboxylate substituents. The presence of these groups can lead to slight distortions from the ideal chair geometry of unsubstituted piperidine.

Quantum Mechanics (QM) Calculations

Quantum mechanics calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of molecules like this compound.

Electronic Structure and Bonding Characteristics

DFT calculations can be employed to analyze the electronic structure, including the distribution of electron density, molecular orbitals, and electrostatic potential. researchgate.net The nitrogen atom's lone pair of electrons in the piperidine ring plays a crucial role in its chemical behavior. The orientation of this lone pair (axial or equatorial) can influence the molecule's basicity and nucleophilicity.

The bonding characteristics, such as bond orders and atomic charges, can also be determined. These calculations can reveal how the electron-withdrawing nature of the carboxylate group and the electron-donating nature of the methyl group affect the electron distribution within the piperidine ring. For instance, DFT studies on other piperidine derivatives have been used to investigate the interplay between the anomeric effect and hyperconjugation. rsc.org

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

A significant application of QM calculations is the prediction of spectroscopic data, which can be invaluable for structure elucidation and confirmation.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. By comparing the calculated shifts with experimental data, the proposed structure and its conformation can be validated. DFT methods have been shown to be effective in reproducing experimental NMR spectra of piperidine derivatives. mdpi.com

IR Frequencies: The vibrational frequencies of the molecule can also be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. These calculations can help in the assignment of specific vibrational modes to the observed IR bands, such as the C=O stretch of the ester group and the C-H and N-H stretching and bending vibrations of the piperidine ring. Theoretical studies have been successfully used to analyze the vibrational spectra of piperidine and its derivatives.

Table 2: Predicted Spectroscopic Data for a Postulated Conformer of this compound (Illustrative).
Spectroscopic ParameterPredicted Value RangeAssociated Functional Group/Atom
¹H NMR Chemical Shift (ppm)0.8 - 1.2-CH₃
¹H NMR Chemical Shift (ppm)1.5 - 3.5Piperidine ring protons
¹H NMR Chemical Shift (ppm)3.6 - 3.8-OCH₃
¹³C NMR Chemical Shift (ppm)15 - 25-CH₃
¹³C NMR Chemical Shift (ppm)30 - 60Piperidine ring carbons
¹³C NMR Chemical Shift (ppm)50 - 55-OCH₃
¹³C NMR Chemical Shift (ppm)170 - 175C=O (ester)
IR Frequency (cm⁻¹)1720 - 1740C=O stretch (ester)
IR Frequency (cm⁻¹)2850 - 3000C-H stretch
IR Frequency (cm⁻¹)3200 - 3400N-H stretch

Note: The values in this table are illustrative and based on typical ranges for similar functional groups. Actual values would require specific QM calculations for the molecule.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as N-alkylation, acylation, or reactions at the ester group, QM calculations can be used to map out the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the activation energies associated with different possible pathways, the most likely reaction mechanism can be determined. For instance, theoretical studies have been conducted on the OH-initiated degradation of piperidine, providing insights into the branching ratios of different reaction pathways. whiterose.ac.ukacs.org Similar approaches could be applied to understand the reactivity of this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations serve as a powerful computational microscope to observe the time-evolution of molecular systems. For this compound, these simulations provide a detailed picture of its structural flexibility and conformational landscape.

Dynamic Behavior and Conformational Fluctuations

The piperidine ring, the core of this compound, is not a rigid structure. It predominantly adopts a chair conformation to minimize steric strain. However, this chair is not static. Through thermal motion, the ring can undergo conformational fluctuations, including the well-known chair-flipping process. In this process, axial substituents become equatorial and vice versa. For the cis isomer, one substituent is axial and the other is equatorial. A chair flip would result in the other substituent becoming axial. The relative stability of these two chair conformers is a key aspect of its dynamic behavior.

Molecular dynamics simulations can quantify the energy barriers associated with these conformational changes and the population of different conformational states. For instance, the presence of the methyl and carboxylate groups at positions 3 and 5 influences the puckering of the piperidine ring and the preferred orientation of these substituents. The cis configuration imposes specific steric constraints that dictate the most stable chair form. It is generally observed that bulky substituents prefer an equatorial position to avoid unfavorable 1,3-diaxial interactions. rsc.orgrsc.org

Table 1: Simulated Conformational Population of this compound

Conformer Substituent Orientation (3-COOCH₃, 5-CH₃) Population (%)
Chair 1 Equatorial, Axial 75
Chair 2 Axial, Equatorial 20

Note: The data in this table is illustrative and based on general principles of piperidine conformational analysis.

Solvent Effects on Molecular Conformation

The surrounding solvent environment can significantly impact the conformational preferences of a molecule. Solvation effects, captured in molecular dynamics simulations through explicit or implicit solvent models, can alter the energy landscape of this compound.

In polar solvents, conformations with a larger dipole moment may be stabilized. For this particular molecule, the orientation of the polar methyl carboxylate group is crucial. Solvents capable of hydrogen bonding can interact with the ester group and the nitrogen atom of the piperidine ring, further influencing the conformational equilibrium. For example, in a protic solvent, the accessibility of the nitrogen lone pair for hydrogen bonding might favor a specific chair conformation.

Table 2: Effect of Solvent on the Dihedral Angle of the Carboxylate Group

Solvent Average Dihedral Angle (C2-C3-C(O)-O) (degrees)
Vacuum 175
Water 160

Note: The data in this table is illustrative and based on general principles of solvent effects on molecular conformation.

In Silico Approaches for Predictive Organic Chemistry

Computational methods are increasingly used to predict the outcomes of chemical reactions, design new synthetic routes, and understand the origins of selectivity.

Prediction of Reactivity and Regioselectivity

In silico models can predict the reactivity of different sites within this compound. Methods based on density functional theory (DFT) can calculate various electronic properties, such as atomic charges, frontier molecular orbital (HOMO/LUMO) energies and distributions, and electrostatic potential maps. These properties provide clues about where the molecule is most likely to react with electrophiles or nucleophiles. For instance, the nitrogen atom is expected to be a primary site for electrophilic attack, while the carbonyl carbon of the ester is susceptible to nucleophilic attack. The regioselectivity of reactions, such as alkylation or acylation at the nitrogen versus other positions, can be rationalized and predicted based on these computational models. benthamscience.comresearchgate.net

Computational Design of Novel Synthetic Routes

Computational tools can assist in the design of efficient synthetic pathways to this compound. Retrosynthetic analysis software can propose disconnections and potential starting materials. Furthermore, quantum chemical calculations can be employed to evaluate the feasibility of proposed reaction steps by calculating reaction energies and activation barriers. This allows for the in silico screening of various synthetic strategies to identify the most promising and energetically favorable routes before they are attempted in the laboratory. For substituted piperidines, common synthetic strategies involve the reduction of corresponding pyridine (B92270) precursors or cyclization reactions. rsc.orgnih.gov Computational chemistry can help in selecting the optimal catalysts and reaction conditions for such transformations.

Prediction of Stereoselectivity in Catalytic Reactions

Many synthetic routes to chiral piperidines, including derivatives like this compound, employ catalytic asymmetric reactions. nih.govsnnu.edu.cnresearchgate.net Computational chemistry plays a vital role in understanding and predicting the stereoselectivity of these reactions. By building detailed 3D models of the reaction transition states, including the substrate, catalyst, and any other relevant species, it is possible to calculate the energies of the competing diastereomeric transition states. The energy difference between these transition states is directly related to the enantiomeric or diastereomeric excess that can be expected in the reaction. This predictive power allows for the rational design of new catalysts that can enhance the stereochemical outcome of a reaction. For the synthesis of the cis isomer, controlling the stereochemistry during the formation of the piperidine ring or in a subsequent functionalization step is critical.

Molecular Docking Studies (focused on interactions with synthetic reagents or catalysts, not biological targets)

Computational studies, particularly molecular docking, provide significant insights into the interactions between substrates and catalysts at a molecular level. These theoretical approaches are instrumental in understanding reaction mechanisms, predicting stereoselectivity, and guiding the design of more efficient synthetic routes. For substituted piperidines, such as this compound, molecular docking can elucidate the non-covalent interactions with a catalyst that governs the formation of a specific stereoisomer.

While extensive molecular docking studies are available for various piperidine derivatives, particularly in the context of their interactions with biological targets, specific research detailing the molecular docking of this compound with synthetic reagents or catalysts is not extensively documented in publicly available literature.

However, the principles of such studies can be understood from research on analogous systems. For instance, Density Functional Theory (DFT) calculations have been employed to investigate catalyst-substrate interactions in the stereoselective synthesis of other heterocyclic compounds. These studies suggest that non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the substrate and the catalyst are crucial for achieving high diastereoselectivity.

In the synthesis of substituted piperidines, theoretical calculations have been shown to be in agreement with experimental results, providing insights into the mechanistic pathways of reactions like enantioselective desymmetrizing intramolecular aza-Michael reactions. For related piperidine precursors, computational tools like DFT are used to predict reaction pathways and transition states, which helps in optimizing reaction conditions for stereoselective synthesis.

Future computational research could focus on building a theoretical model for the interaction of this compound precursors with various catalysts. Such studies would likely involve the following:

Homology Modeling: Creating a 3D model of the catalyst's active site.

Substrate Docking: Simulating the binding of the piperidine precursor within the catalyst's active site.

Energy Minimization: Calculating the binding affinity and identifying the most stable conformation of the substrate-catalyst complex.

These simulations could provide valuable data on the key interactions driving the catalytic process and facilitate the rational design of catalysts for the stereoselective synthesis of this compound and its derivatives.

Applications in Advanced Organic Synthesis

cis-Methyl 5-methylpiperidine-3-carboxylate as a Chiral Building Block

As a chiral molecule, this compound serves as a foundational element for introducing specific stereochemistry into larger, more complex molecules. Such building blocks are essential in modern chemistry where the three-dimensional structure of a compound is intrinsically linked to its function. bldpharm.com

The synthesis of natural products, known for their intricate and diverse structures, often requires starting materials with pre-defined stereocenters to manage the synthetic challenge. bldpharm.comechemi.com Piperidine (B6355638) rings are common structural motifs in a vast array of biologically active natural products. The use of chiral piperidine derivatives like this compound provides a strategic advantage, embedding the required stereochemistry early in a synthetic sequence. This approach, often part of a "chiral pool" strategy, enhances efficiency and avoids the need for complex stereoselective reactions at later stages. bldpharm.com While specific total syntheses employing this exact fragment are specialized, the general strategy of using such building blocks is a cornerstone of natural product synthesis. bldpharm.comechemi.com

The creation of molecular libraries for drug discovery increasingly focuses on three-dimensional structures to better explore biological space. ambeed.com this compound is a prime example of a building block used for constructing stereodefined heterocyclic scaffolds. ambeed.com Research has detailed practical and scalable methods for the synthesis of a comprehensive set of 20 different regio- and diastereoisomers of methyl-substituted pipecolinates, including the cis-5-methyl-3-carboxylate isomer. ambeed.com

A primary method for achieving the cis stereochemistry involves the diastereoselective hydrogenation of appropriately disubstituted pyridine (B92270) precursors. ambeed.com This process, often carried out under mild conditions using catalysts like Platinum(IV) oxide (PtO₂), can produce the desired cis-piperidines in moderate to excellent yields and high diastereoselectivity. ambeed.com The relative stereochemistry of these products is typically confirmed through NMR spectroscopy and, in some cases, single-crystal X-ray diffraction. ambeed.com This synthetic control is crucial for generating scaffolds with precise three-dimensional arrangements for further elaboration. ambeed.com

Table 1: Synthetic Strategies for Stereodefined Piperidine Scaffolds

Synthetic Strategy Description Target Isomer Key Features
Pyridine Hydrogenation Catalytic reduction of a disubstituted pyridine ring using H₂ and a catalyst like PtO₂. ambeed.com cis-isomers Generally proceeds with high diastereoselectivity to yield the thermodynamically favored cis product. ambeed.com
Base-Mediated Epimerization Treatment of a cis-isomer with a base to form an enolate, followed by re-protonation to yield the diastereoisomeric trans-product. ambeed.com trans-isomers The outcome is influenced by the choice of N-protecting group (e.g., Benzyl (B1604629) or Boc), which affects the conformational energetics. ambeed.com

| Diastereoselective Lithiation/Trapping | Utilizes α-lithiation of an N-Boc protected piperidine followed by trapping with an electrophile like CO₂. ambeed.com | Specific trans-isomers | Allows access to specific diastereomers that may be difficult to obtain through other methods. ambeed.com |

Role as a Synthetic Intermediate in Medicinal Chemistry Research

In medicinal chemistry, the piperidine nucleus is a privileged scaffold, appearing in numerous approved drugs and clinical candidates. bldpharm.com The functional handles on this compound—a secondary amine and an ester—provide convenient points for chemical modification, making it a versatile synthetic intermediate.

The compound serves as a precursor for more complex molecules that are themselves key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). Its structure can be incorporated into larger molecules to influence properties such as binding affinity, selectivity, and pharmacokinetics. For instance, related piperidine-3-carboxylic acids have been used as starting materials to synthesize novel heterocyclic systems, such as N-Boc-piperidinyl-1H-pyrazole-4-carboxylates, which are investigated as novel building blocks for drug discovery programs. bldpharm.com The availability of high-purity intermediates like this compound is crucial for developing robust and scalable manufacturing processes for new drugs.

The secondary amine of the piperidine ring is readily functionalized, allowing for the synthesis of a wide array of N-substituted derivatives. Because the stereochemistry at the C3 and C5 positions is already fixed in the cis configuration, subsequent N-substitution reactions produce new compounds with well-defined stereochemistry. This is highly valuable for structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its biological activity. By introducing various substituents onto the nitrogen atom, researchers can fine-tune the molecule's properties while maintaining the core three-dimensional shape imparted by the substituted piperidine ring.

Table 2: Examples of N-Substitution on Piperidine Scaffolds

N-Substituent Type Purpose in Medicinal Chemistry
Small Alkyl Groups (e.g., Methyl) Can influence receptor binding and metabolic stability.
Benzyl (Bn) or Boc Groups Often used as protecting groups during synthesis to be removed later. ambeed.com
Aromatic/Heteroaromatic Rings Can introduce key binding interactions (e.g., pi-stacking) with biological targets.

| Functionalized Chains | Used to attach linkers, solubilizing groups, or other pharmacophoric elements. |

Contributions to Material Science and Polymer Chemistry

While this compound possesses functional groups—a secondary amine and a methyl ester—that could theoretically enable its use as a monomer or a building block for specialized materials, its application in these fields is not extensively documented in dedicated scientific literature. The secondary amine and the ester could potentially participate in polymerization reactions, such as the formation of polyamides or polyesters. Chemical suppliers may categorize it among building blocks for material science and polymer chemistry due to this latent potential. However, specific research detailing its incorporation into functional polymers or advanced materials remains a niche or underexplored area.

Future Directions in Research

Development of More Efficient and Sustainable Stereoselective Syntheses

The stereoselective construction of substituted piperidines remains an area of intense research. rsc.org While methods exist for creating piperidine (B6355638) rings, there is a continuous need for more efficient, modular, and sustainable approaches that provide precise control over stereochemistry. nih.gov

Future efforts will likely focus on several key areas:

Catalytic Asymmetric Synthesis: The development of novel catalytic systems is paramount. Gold-catalyzed annulation procedures and Palladium(II)-catalyzed reactions have already shown promise for constructing highly substituted piperidines. ajchem-a.com Research will likely target catalysts that can directly assemble the cis-3,5-disubstituted pattern of methyl 5-methylpiperidine-3-carboxylate from simple, achiral precursors with high diastereoselectivity and enantioselectivity.

Chemo-enzymatic Methods: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov A future approach could involve a chemo-enzymatic cascade, perhaps using an amine oxidase/ene imine reductase system, for the asymmetric dearomatization of a corresponding pyridine (B92270) precursor. nih.gov This strategy could provide access to stereo-enriched 3,5-disubstituted piperidines under mild, environmentally benign conditions. nih.gov

Biosynthesis-Inspired Approaches: Nature efficiently assembles complex piperidine alkaloids. rsc.org Strategies inspired by biosynthesis, such as stereoselective three-component vinylogous Mannich-type reactions, could be adapted to generate the desired cis stereochemistry in a single, convergent step. rsc.org

Sustainable Reagents and Solvents: A major push in modern organic chemistry is the reduction of hazardous waste. Future syntheses will aim to replace toxic reagents and solvents with greener alternatives, such as using water as a solvent or employing heterogeneous catalysts that can be easily recovered and reused. ajchem-a.com

A comparison of potential synthetic strategies is outlined in the table below.

Synthetic Strategy Potential Advantages Key Research Challenge Relevant Precursors
Catalytic Asymmetric Synthesis High efficiency, modularity, and stereoselectivity. nih.govDevelopment of a catalyst specific for the cis-3,5-disubstitution pattern.Substituted dienes, imines, aldehydes. rsc.orgnih.gov
Chemo-enzymatic Cascade High selectivity, mild reaction conditions, environmentally friendly. nih.govIdentifying or engineering enzymes with the desired substrate specificity and stereoselectivity.Activated pyridine derivatives. nih.gov
Biosynthesis-Inspired Reactions Convergent, potentially mimicking natural synthetic pathways for high efficiency. rsc.orgControlling the stereochemical outcome of complex multi-component reactions.Functionalized dienolates, aldehydes, amines. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate drug discovery, the synthesis of building blocks like cis-Methyl 5-methylpiperidine-3-carboxylate must become faster and more amenable to library generation. nih.gov Flow chemistry and automated synthesis are key enabling technologies in this regard.

Continuous Flow Synthesis: Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for rapid reaction optimization and scale-up. acs.orgorganic-chemistry.org A continuous flow protocol for the synthesis of this specific piperidine derivative would enable on-demand production, minimize manual handling of intermediates, and allow for seamless integration with subsequent reaction and purification steps. acs.orgunimi.it Electroreductive cyclization in a flow microreactor is one such advanced method that has been applied to piperidine synthesis. researchgate.net

Automated Synthesis Platforms: The integration of robotic systems with chemical synthesis allows for the high-throughput creation of compound libraries for biological screening. nih.govresearchgate.net Future platforms could utilize cartridge-based systems where reagents and catalysts for specific reactions, such as N-functionalization or coupling reactions of the methyl ester, are pre-packaged. youtube.com An automated workflow could take a common precursor and rapidly generate a library of diverse derivatives based on the this compound core, greatly accelerating the medicinal chemistry design-make-test-analyze cycle. nih.gov

Exploration of Novel Reactivity Patterns and Transformations

The functional groups of this compound—the secondary amine and the methyl ester—provide handles for a wide range of chemical modifications. However, future research should also explore the untapped reactivity of the piperidine ring itself to generate novel molecular architectures.

C-H Functionalization: Direct and selective activation of C-H bonds is a powerful tool in modern synthesis. Future work could focus on developing methods to functionalize the C2, C4, or C6 positions of the piperidine ring, transforming a relatively simple building block into a more complex and densely functionalized scaffold.

Ring Distortion and Expansion: Exploration of reactions that induce ring-opening, ring-expansion, or transannular cyclizations could lead to entirely new heterocyclic systems. For example, investigating the reactivity of the amine in intramolecular carboamination reactions could yield novel bicyclic structures. nih.gov

Novel Cycloaddition Reactions: Treating the piperidine ring or its derivatives as a component in cycloaddition reactions could provide rapid access to complex polycyclic systems that are otherwise difficult to synthesize.

Amidine Formation: The secondary amine can undergo nucleophilic addition to nitriles, often mediated by a catalyst such as a Zinc(II) species, to form amidines. rsc.org Exploring this reactivity could generate derivatives with different physicochemical and biological properties.

Advanced Computational Design of Next-Generation Piperidine-Based Building Blocks

Computational chemistry is an indispensable tool for modern drug design. nih.gov By applying advanced computational methods to the this compound scaffold, researchers can rationally design next-generation building blocks and predict their properties before committing to laborious synthesis.

Fragment-Based and Shape-Based Design: The three-dimensional shape of piperidine derivatives is crucial for their biological activity. whiterose.ac.uk Computational analysis of the conformational space accessible to this compound can guide the design of new derivatives that present key pharmacophoric features in optimal spatial arrangements. Principal Moment of Inertia (PMI) plots can be used to assess and visualize the 3D shape diversity of virtual libraries derived from the core scaffold. rsc.org

Quantum Simulation and QSAR: Computational tools such as Density Functional Theory (DFT) studies and Quantitative Structure-Activity Relationship (QSAR) modeling can predict the biological activity and physicochemical properties of novel derivatives. nih.govnih.gov By developing a QSAR model for a particular biological target, researchers can computationally screen a virtual library of derivatives and prioritize the most promising candidates for synthesis. nih.govresearchgate.net

Molecular Docking and Dynamics: For target-based drug discovery, molecular docking can predict how derivatives of this compound might bind to a protein's active site. nih.gov Subsequent molecular dynamics simulations can then be used to analyze the stability of these interactions and reveal key binding motifs, providing crucial insights for further optimization. nih.govrsc.org This approach allows for the structure-based design of potent and selective inhibitors. nih.gov

Q & A

Q. How do structural analogs of this compound compare in terms of physicochemical properties and applications?

  • Methodological Answer : Compare analogs like cis-tert-butyl 3-amino-2-methylpiperidine-1-carboxylate () using:
  • LogP Calculations : Predict lipophilicity via ChemDraw.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability.
  • Biological Screens : Test against shared targets (e.g., neurotransmitter receptors) to establish structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.